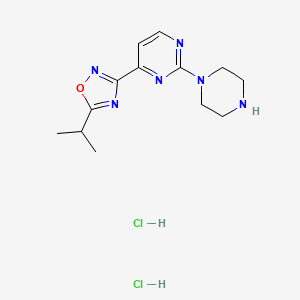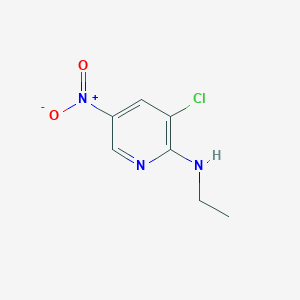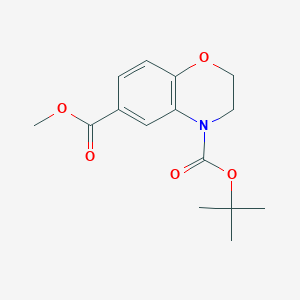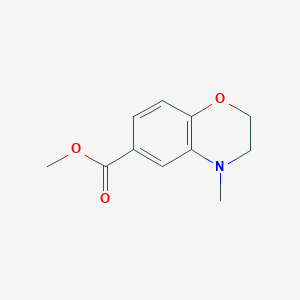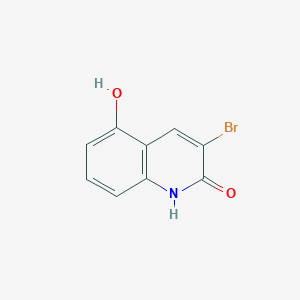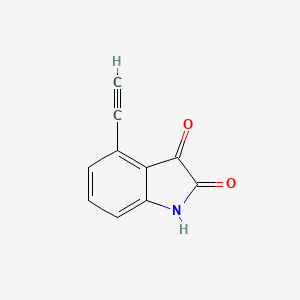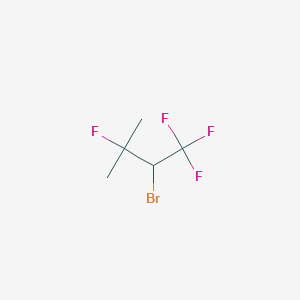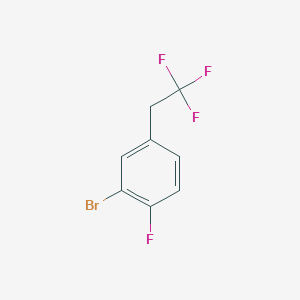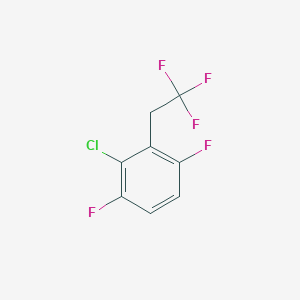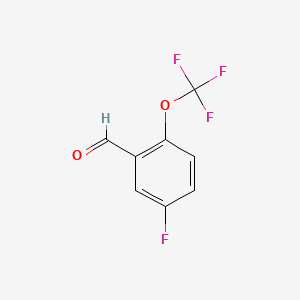
5-Fluoro-2-(trifluoromethoxy)benzaldehyde
概要
説明
5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 5-position and a trifluoromethoxy group at the 2-position . The InChI code for this compound is 1S/C8H4F4O2/c9-6-1-2-7 (5 (3-6)4-13)14-8 (10,11)12/h1-4H .Physical and Chemical Properties Analysis
This compound is a colorless to light-yellow liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .科学的研究の応用
1. Catalysis and Synthesis
5-Fluoro-2-(trifluoromethoxy)benzaldehyde has been used in catalysis and synthesis. A study by Wu et al. (2021) demonstrated the use of a related compound, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This approach was efficient for synthesizing quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
2. Polymer Chemistry
In the field of polymer chemistry, Cimino et al. (2020) synthesized novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, including derivatives of this compound. These compounds were used for copolymerization with styrene, indicating potential applications in the development of new polymeric materials (Cimino et al., 2020).
3. Anticancer Research
Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, including analogs of this compound, for the production of fluoro-substituted stilbenes. These compounds were investigated for their potential as anticancer agents, particularly as fluorinated analogues of combretastatins (Lawrence et al., 2003).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds can interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s possible that it may act through a nucleophilic substitution mechanism, as suggested for similar compounds .
Biochemical Pathways
5-Fluoro-2-(trifluoromethoxy)benzaldehyde is formed as an intermediate during the biotransformation pathways of certain compounds in humans .
Pharmacokinetics
Its water solubility and log kow values suggest that it may have moderate bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
生化学分析
Biochemical Properties
5-Fluoro-2-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their activity. This compound’s ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby impacting cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activity. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions between this compound and the enzyme’s active site. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities. Additionally, the long-term exposure of cells to this compound can result in changes in cellular functions, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities. The interactions between this compound and metabolic enzymes are crucial for understanding its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may influence its distribution within different cellular compartments. These interactions are important for understanding the compound’s overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For instance, this compound may be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be directed to the mitochondria, where it affects cellular metabolism .
特性
IUPAC Name |
5-fluoro-2-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJQIFHQYJCQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphonium bromide](/img/structure/B1390995.png)
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)


